molecular formula C4H7NO2S2 B119373 2-(Dithiocarboxyamino)propanoic acid CAS No. 153116-35-9

2-(Dithiocarboxyamino)propanoic acid

Cat. No.: B119373
CAS No.: 153116-35-9
M. Wt: 165.2 g/mol
InChI Key: WRYBBWDLDMVVKB-UHFFFAOYSA-N
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Description

2-(Dithiocarboxyamino)propanoic acid is an organosulfur compound featuring a dithiocarbamate group (-NHCSSH) attached to the α-carbon of propanoic acid. These compounds are characterized by sulfur-containing functional groups, which often confer unique reactivity, metal-chelating properties, and biological activity, such as enzyme inhibition or receptor antagonism .

Properties

CAS No.

153116-35-9

Molecular Formula

C4H7NO2S2

Molecular Weight

165.2 g/mol

IUPAC Name

2-(dithiocarboxyamino)propanoic acid

InChI

InChI=1S/C4H7NO2S2/c1-2(3(6)7)5-4(8)9/h2H,1H3,(H,6,7)(H2,5,8,9)

InChI Key

WRYBBWDLDMVVKB-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=S)S

Isomeric SMILES

CC(C(=O)O)N=C(S)S

Canonical SMILES

CC(C(=O)O)N=C(S)S

Synonyms

Alanine, N-(dithiocarboxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2-(dithiocarboxyamino)propanoic acid with five structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Biological Activity/Applications Source/References
2-Amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid Disulfide bridge between two 2-aminopropanoic acid units Potential antioxidant; may participate in redox reactions due to disulfide bond Fungal extract
2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid Thioether linkage with two carboxylic acid groups NMDA receptor antagonist; isolated from Lepidoderma fungi as diastereomers Fungal extract
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid Diiodinated phenyl ring at β-position Laboratory chemical; used in pharmaceutical manufacturing (e.g., thyroid hormone analogs) MedChemExpress
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid Naphthyl substituent at β-position Chiral building block for peptide synthesis; potential applications in asymmetric catalysis Synthetic
3-(2-Thienyl)propanoic acid Thienyl group at β-position Intermediate in organic synthesis; used in materials science for conductive polymers Georganics

Key Research Findings

Sulfur-Containing Analogues: The disulfide-containing compound (56-89-3) exhibits dimeric stability, whereas 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid features a thioether linkage, enhancing its metabolic stability compared to disulfides . Diastereomers of 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid show distinct NMDA receptor antagonism, highlighting stereochemistry’s role in biological activity .

The thienyl group in 3-(2-thienyl)propanoic acid enhances π-conjugation, making it valuable in organic electronics .

Synthetic vs. Natural Sources :

  • Fungal-derived compounds (e.g., ) often exhibit complex stereochemistry and bioactivity, whereas synthetic analogs (e.g., ) prioritize structural precision for targeted applications .

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